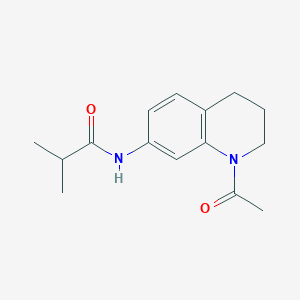

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Description

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHWLSKJGASOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. The resulting dihydro isoquinoline intermediate is then reduced to the tetrahydroquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring.

Applications De Recherche Scientifique

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The provided evidence focuses on aliphatic amides, such as those identified in Bactrocera tryonimales volatile blends (e.g., N-(3-methylbutyl)propanamide and N-(3-methylbutyl)isobutyramide) . While these compounds share the amide functional group with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, critical structural differences exist (Table 1).

Table 1: Structural and Functional Comparison

Key Differences :

Backbone Complexity: The tetrahydroquinoline core in the target compound introduces aromaticity and rigidity, contrasting with the flexible aliphatic chains in C4 and C6 . This rigidity may enhance binding specificity in biological systems or stabilize interactions in materials. Aliphatic amides (C4, C6) exhibit conformational flexibility, which may facilitate rapid diffusion in ecological contexts (e.g., pheromone release) .

Electronic Effects: The acetyl group at the 1-position of the tetrahydroquinoline ring could donate electron-withdrawing effects, altering reactivity compared to the electron-donating alkyl groups in C4 and C4.

Bioactivity and Applications: Aliphatic amides like C4 and C6 are implicated in insect communication, with volatility and blend ratios critical for function . In contrast, the tetrahydroquinoline derivative’s larger size and lower volatility may suit pharmaceutical applications (e.g., kinase inhibition analogs).

Research Findings and Limitations

- Synthetic Accessibility: No data on the synthesis of this compound are provided. Comparatively, aliphatic amides like C4 and C6 are synthesized via straightforward acylations, as inferred from their natural occurrence in insects .

- Biological Data : The target compound’s bioactivity remains uncharacterized in the provided evidence. In contrast, aliphatic amides in Bactrocera tryonimales show colony-age-dependent emission patterns, suggesting roles in mating or territorial behavior .

Activité Biologique

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound is derived from tetrahydroquinoline structures, which are known for their diverse pharmacological properties. The compound's structure includes an acetyl group and an isobutyramide moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as opioid receptor agonists . Opioid receptors play a crucial role in modulating pain and are central to the efficacy of many analgesics. Specifically, studies have shown that modifications to the tetrahydroquinoline structure can enhance binding affinity to μ-opioid receptors (MOR) and κ-opioid receptors (KOR), leading to significant anti-nociceptive effects in animal models .

Structure-Activity Relationship (SAR)

The SAR studies suggest that variations in the substituents on the tetrahydroquinoline core significantly affect biological activity. For instance:

| Compound | Receptor Affinity | ED50 (mg/kg) | Comments |

|---|---|---|---|

| Compound 45 | High MOR/KOR | 0.8 | Strong anti-nociceptive effects |

| Compound 46 | Medium MOR/KOR | 1.059 | Moderate efficacy in pain relief |

These findings indicate that specific structural features are critical for optimizing receptor interaction and enhancing therapeutic potential .

Case Study 1: Anti-Nociceptive Effects

A study conducted on mice demonstrated that this compound exhibited significant anti-nociceptive effects when administered in a tail-flick test. The results showed a dose-dependent response with an effective dose (ED50) of approximately 1.059 mg/kg . This suggests that the compound may be a candidate for further development as an analgesic.

Case Study 2: Blood-Brain Barrier Penetration

Another aspect of the research focused on the compound's ability to penetrate the blood-brain barrier (BBB). Enhanced BBB penetration was observed with certain derivatives of tetrahydroquinoline structures, which is essential for central nervous system (CNS) activity. The study highlighted that modifications leading to increased lipophilicity could facilitate better CNS access .

Conclusion and Future Directions

This compound represents a promising area of research within the realm of analgesics and neuropharmacology. Its potential as an opioid receptor agonist opens avenues for developing new therapies for pain management with potentially reduced side effects compared to traditional opioids.

Future research should focus on:

- In vivo studies : To confirm efficacy and safety profiles.

- Further SAR exploration : To identify optimal structural modifications that enhance potency and selectivity.

- Clinical trials : To evaluate therapeutic applications in human subjects.

Q & A

Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide?

The compound is typically synthesized via N-acylation of a tetrahydroquinoline precursor. A common method involves reacting 1-acetyl-1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base (e.g., triethylamine) to facilitate amide bond formation. Purification is achieved using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What characterization techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR verify substituent positions and backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical during handling?

- Store at -20°C in airtight containers to prevent degradation.

- Use personal protective equipment (PPE) and avoid inhalation/contact (refer to hazard codes: P210, P201, P202 in safety guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from differences in purity , assay conditions , or cell line variability . Strategies include:

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Batch reproducibility checks via HPLC and quantitative NMR (qNMR).

- Strict adherence to standardized protocols (e.g., IC50 determination under uniform ATP concentrations for kinase assays) .

Q. What experimental design principles optimize synthesis yield and scalability?

- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading).

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Flow chemistry : Enhances scalability and heat transfer for exothermic steps .

Q. What methodologies elucidate the compound’s mechanism of action as a kinase inhibitor?

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with kinase active sites (e.g., ATP-binding pockets).

- Kinase profiling panels : Test inhibition across a broad panel (e.g., 100+ kinases) to identify selectivity.

- Site-directed mutagenesis : Validate key residues (e.g., gatekeeper mutations) affecting binding affinity .

Q. How does the nitro group (if present in derivatives) influence bioreduction and cytotoxicity?

- Nitroreductase enzymes in hypoxic tumor cells reduce nitro groups to cytotoxic radicals, inducing DNA damage.

- Electron paramagnetic resonance (EPR) : Detect reactive intermediates (e.g., nitro anion radicals).

- Hypoxia-selective assays : Compare cytotoxicity under normoxic vs. hypoxic conditions .

Q. What approaches assess physicochemical properties for drug development?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- logP : Determine via reversed-phase HPLC or octanol-water partitioning.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Data Contradiction Analysis Example

| Study | Reported IC50 (Kinase X) | Potential Cause of Discrepancy |

|---|---|---|

| A (2024) | 50 nM | Used recombinant kinase without post-translational modifications. |

| B (2025) | 220 nM | Tested in cell lysates with competing endogenous ATP. |

| Resolution | Validate using homogeneous time-resolved fluorescence (HTRF) under matched ATP concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.